molecular formula C17H18N4O5S B2647973 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1060353-70-9

1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2647973
CAS No.: 1060353-70-9
M. Wt: 390.41
InChI Key: SMKUSFUENNWYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazolopyrimidine core with a trimethoxyphenyl group, making it an interesting subject for chemical and pharmacological research.

Scientific Research Applications

1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Urea derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

The potential applications of this compound would depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further optimized and studied in the context of drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step organic reactions. The process begins with the formation of the thiazolopyrimidine core, followed by the introduction of the trimethoxyphenyl group. Common reagents used in these reactions include thionyl chloride, methylamine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s structure and activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Comparison with Similar Compounds

    1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea: can be compared with other thiazolopyrimidine derivatives and trimethoxyphenyl compounds. These similar compounds may share structural features and exhibit comparable biological activities.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-9-13(15(22)21-5-6-27-17(21)18-9)20-16(23)19-10-7-11(24-2)14(26-4)12(8-10)25-3/h5-8H,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKUSFUENNWYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.